Cas no 3451-51-2 (2-Methyl-1,3,4-oxadiazole)

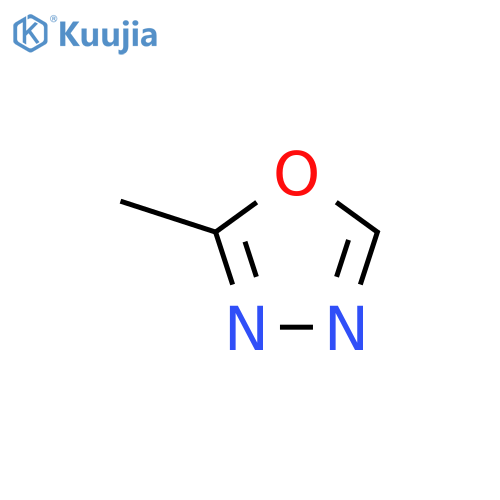

2-Methyl-1,3,4-oxadiazole structure

商品名:2-Methyl-1,3,4-oxadiazole

2-Methyl-1,3,4-oxadiazole 化学的及び物理的性質

名前と識別子

-

- 2-methyl-1,3,4-oxadiazole

- 1,3,4-Oxadiazole, 2-methyl-

- 2-Methyl-[1,3,4]oxadiazole

- ZMSIFDIKIXVLDF-UHFFFAOYSA-N

- 2-Methyl[1,3,4]oxadiazole

- methyl-1,3,4-oxadiazole

- 2-Methyl-[1,3,4]-oxadiazole

- BCP26894

- ODZ100480

- AM20090539

- ST24028080

- Z4625

- SB36736

- AKOS005146440

- 3451-51-2

- F13450

- CS-W018813

- DTXSID50339756

- SY033043

- EN300-216215

- DB-025907

- 2-Methyl-1 pound not3 pound not4-oxadiazole

- AS-58367

- MFCD16877047

- 2-Methyl-1,3,4-oxadiazole

-

- MDL: MFCD16877047

- インチ: 1S/C3H4N2O/c1-3-5-4-2-6-3/h2H,1H3

- InChIKey: ZMSIFDIKIXVLDF-UHFFFAOYSA-N

- ほほえんだ: O1C([H])=NN=C1C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 84.03242

- どういたいしつりょう: 84.032362755g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 48.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.9

- 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

- 密度みつど: 1.121

- ふってん: 123 ºC

- フラッシュポイント: 35 ºC

- PSA: 38.92

2-Methyl-1,3,4-oxadiazole セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,2-8°C

2-Methyl-1,3,4-oxadiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB437347-5g |

2-Methyl-1,3,4-oxadiazole, 95%; . |

3451-51-2 | 95% | 5g |

€299.40 | 2025-02-19 | |

| abcr | AB437347-1 g |

2-Methyl-1,3,4-oxadiazole, 95%; . |

3451-51-2 | 95% | 1g |

€227.90 | 2023-07-18 | |

| Ambeed | A388559-250mg |

2-Methyl-1,3,4-oxadiazole |

3451-51-2 | 95% | 250mg |

$13.0 | 2025-02-21 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD162542-100mg |

2-Methyl-1,3,4-oxadiazole |

3451-51-2 | 95% | 100mg |

¥167.0 | 2022-03-01 | |

| eNovation Chemicals LLC | D582403-1g |

2-methyl-1,3,4-oxadiazole |

3451-51-2 | 95% | 1g |

$335 | 2024-05-24 | |

| TRC | M219608-500mg |

2-Methyl-1,3,4-oxadiazole |

3451-51-2 | 500mg |

$ 210.00 | 2022-06-04 | ||

| Alichem | A449039060-10g |

2-Methyl-1,3,4-oxadiazole |

3451-51-2 | 97% | 10g |

$826.20 | 2023-09-02 | |

| Alichem | A449039060-5g |

2-Methyl-1,3,4-oxadiazole |

3451-51-2 | 97% | 5g |

$534.60 | 2023-09-02 | |

| eNovation Chemicals LLC | D953971-25g |

2-Methyl-1,3,4-oxadiazole |

3451-51-2 | 95% | 25g |

$820 | 2024-06-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QX251-100mg |

2-Methyl-1,3,4-oxadiazole |

3451-51-2 | 95% | 100mg |

259CNY | 2021-05-08 |

2-Methyl-1,3,4-oxadiazole 関連文献

-

G. V. Boyd,S. R. Dando J. Chem. Soc. C 1970 1397

-

Kyle J. Eastman,Kyle Parcella,Kap-Sun Yeung,Katharine A. Grant-Young,Juliang Zhu,Tao Wang,Zhongxing Zhang,Zhiwei Yin,Brett R. Beno,Steven Sheriff,Kevin Kish,Jeffrey Tredup,Adam G. Jardel,Vivek Halan,Kaushik Ghosh,Dawn Parker,Kathy Mosure,Hua Fang,Ying-Kai Wang,Julie Lemm,Xiaoliang Zhuo,Umesh Hanumegowda,Karen Rigat,Maria Donoso,Maria Tuttle,Tatyana Zvyaga,Zuzana Haarhoff,Nicholas A. Meanwell,Matthew G. Soars,Susan B. Roberts,John F. Kadow Med. Chem. Commun. 2017 8 796

3451-51-2 (2-Methyl-1,3,4-oxadiazole) 関連製品

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 42464-96-0(NNMTi)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3451-51-2)2-Methyl-1,3,4-oxadiazole

清らかである:99%

はかる:25g

価格 ($):710.0